卡泊酸氯倍他索

描述

Clocortolone Caproate is a derivative of Clocortolone, a synthetic, topical corticosteroid . It is used to treat several kinds of dermatoses such as psoriasis and eczema . Clocortolone is a medium potency corticosteroid that is often used as a topical cream for the relief of inflammatory and pruritic (itching) arising from steroid-responsive dermatoses of the scalp .

Synthesis Analysis

The synthesis of caproate, an important medium-chain fatty acid, can only be synthesized by limited bacterial species by using ethanol, lactate, or certain saccharides . Caproicibacterium lactatifermentans is a promising caproate producer due to its glucose and lactate utilization capabilities .Molecular Structure Analysis

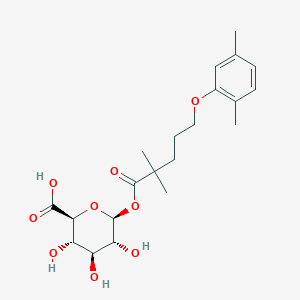

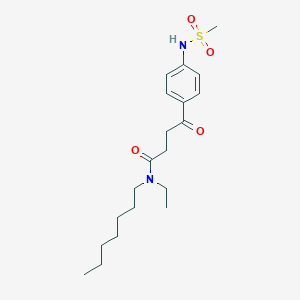

The molecular formula of Clocortolone Caproate is C28H38ClFO5 . The average mass is 509.050 Da and the monoisotopic mass is 508.239166 Da . The structure of Clocortolone is available in the DrugBank database .Chemical Reactions Analysis

Like other topical corticosteroids, clocortolone has anti-inflammatory, antipruritic, and vasoconstrictive properties . Once absorbed through the skin, topical corticosteroids are handled through pharmacokinetic pathways similar to systemically administered corticosteroids .Physical And Chemical Properties Analysis

The molecular formula of Clocortolone Caproate is C28H38ClFO5 . The average mass is 509.050 Da and the monoisotopic mass is 508.239166 Da .科学研究应用

治疗皮质类固醇反应性皮肤疾病的有效性和安全性:0.1% 丙酸氯倍他索乳膏可有效治疗特应性皮炎和湿疹,表现为起效早且安全性好。它在炎症皮肤中达到更高的浓度,全身吸收少,无肾上腺抑制 (Singh 和 Mann,2012 年)。

杂质的鉴定和表征:研究已经鉴定和表征了丙酸氯倍他索中的杂质,这对于质量控制和确保药物的安全性至关重要 (Xu 等人,2012 年)。

治疗炎性面部皮肤病:0.1% 丙酸氯倍他索乳膏可有效治疗面部炎性皮肤病,包括脂溢性皮炎、接触性皮炎和特应性皮炎,安全性良好 (Kircik 和 Del Rosso,2012 年)。

独特的分子结构和药代动力学:丙酸氯倍他索独特的结构提供了高的脂溶性,有助于穿透角质层,增加表皮浓度,而不会增加不良反应。其结构特征已通过固态 NMR 测量进行了彻底研究 (Dey 等人,2020 年)。

与他克莫司软膏的联合治疗:丙酸氯倍他索乳膏和他克莫司软膏的联合应用已被证明优于单独使用每种药物治疗特应性皮炎,表明联合治疗有益 (Torok 等人,2003 年)。

在管理湿疹和炎性皮肤病中的药理特性:0.1% 丙酸氯倍他索乳膏的润肤剂配方,具有其理化特性,在治疗常见的湿疹和炎性皮肤病中有效且耐受性良好 (Del Rosso 和 Kircik,2013 年)。

儿科人群的依从性:一项关于丙酸氯倍他索乳膏治疗儿科人群特应性皮炎的依从性研究显示,自我报告的依从性和实际依从性之间存在显着差异,强调了在治疗有效性中考虑依从性的重要性 (Conde 等人,2008 年)。

安全和危害

未来方向

Clocortolone is a steroid that helps reduce inflammation in the body . It is used to treat inflammation and itching caused by psoriasis, eczema, or skin conditions that respond to steroid medication . Future research may focus on the development of new formulations or delivery methods to improve the efficacy and safety of clocortolone.

作用机制

Target of Action

Clocortolone Caproate is a corticosteroid . The primary targets of corticosteroids are the glucocorticoid receptors found in almost all cells, but they are most prevalent in the liver and immune cells . These receptors play a crucial role in regulating the body’s immune response and inflammation .

Mode of Action

The precise mechanism of the anti-inflammatory activity of topical steroids like Clocortolone Caproate is uncertain . Corticosteroids are thought to act by the induction of phospholipase a2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid .

Biochemical Pathways

Corticosteroids like Clocortolone Caproate affect multiple biochemical pathways. The primary pathway involves the inhibition of phospholipase A2, which leads to a decrease in the production of inflammatory mediators like prostaglandins and leukotrienes . This results in reduced inflammation and immune response .

Pharmacokinetics

Like other topical corticosteroids, Clocortolone Caproate is absorbed through the skin . Topical corticosteroids are handled through pharmacokinetic pathways similar to systemically administered corticosteroids .

Result of Action

The molecular and cellular effects of Clocortolone Caproate’s action primarily involve the reduction of inflammation and immune response . By inhibiting the production of inflammatory mediators, Clocortolone Caproate can alleviate symptoms of inflammatory and pruritic (itching) skin disorders .

Action Environment

The action of Clocortolone Caproate can be influenced by various environmental factors. For instance, the absorption of topical corticosteroids can be affected by the integrity of the skin barrier and the use of occlusive dressings .

生化分析

Biochemical Properties

Clocortolone Caproate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions by inhibiting the activity of phospholipase A2, an enzyme responsible for the release of arachidonic acid from membrane phospholipids . This inhibition leads to a decrease in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. Additionally, Clocortolone Caproate induces the production of lipocortins, which further suppresses the inflammatory response .

Cellular Effects

Clocortolone Caproate exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, Clocortolone Caproate binds to glucocorticoid receptors in the cytoplasm, forming a complex that translocates to the nucleus and regulates the transcription of target genes . This regulation results in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins, thereby reducing inflammation and immune responses .

Molecular Mechanism

The molecular mechanism of Clocortolone Caproate involves its binding to glucocorticoid receptors, which then translocate to the cell nucleus and interact with specific DNA sequences to modulate gene expression . These proteins inhibit the release of arachidonic acid, thereby reducing the production of inflammatory mediators such as prostaglandins and leukotrienes . Additionally, Clocortolone Caproate can inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Clocortolone Caproate have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur with prolonged exposure to light and heat . Long-term studies have shown that Clocortolone Caproate maintains its anti-inflammatory effects over extended periods, although continuous use may lead to skin thinning and other adverse effects . In vitro and in vivo studies have demonstrated that the compound’s efficacy remains consistent with short-term applications .

Dosage Effects in Animal Models

The effects of Clocortolone Caproate vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and immune responses without significant adverse effects . At higher doses, Clocortolone Caproate can cause systemic toxicity, including adrenal suppression and metabolic disturbances . Threshold effects have been observed, where increasing the dosage beyond a certain point does not proportionally enhance the therapeutic benefits but increases the risk of adverse effects .

Metabolic Pathways

Clocortolone Caproate is involved in several metabolic pathways, primarily in the liver. It undergoes extensive metabolism by hepatic enzymes, including cytochrome P450 isoforms . The compound is converted into inactive metabolites, which are then excreted via the kidneys . The metabolic pathways of Clocortolone Caproate also involve conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate excretion .

Transport and Distribution

Clocortolone Caproate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, which aids in its distribution throughout the body . The compound’s localization and accumulation are influenced by its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets . Transporters and binding proteins, such as albumin, play a role in its distribution and bioavailability .

Subcellular Localization

The subcellular localization of Clocortolone Caproate is primarily within the cytoplasm and nucleus . Upon entering the cell, the compound binds to glucocorticoid receptors in the cytoplasm, forming a complex that translocates to the nucleus . In the nucleus, Clocortolone Caproate modulates gene expression by interacting with specific DNA sequences . Post-translational modifications, such as phosphorylation, can influence its activity and localization within the cell .

属性

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38ClFO5/c1-5-6-7-8-24(34)35-15-22(32)25-16(2)11-18-19-13-21(30)20-12-17(31)9-10-27(20,4)28(19,29)23(33)14-26(18,25)3/h9-10,12,16,18-19,21,23,25,33H,5-8,11,13-15H2,1-4H3/t16-,18+,19+,21+,23+,25-,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTRTBFDFNRBQO-ANHDKODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)Cl)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38ClFO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964141 | |

| Record name | 9-Chloro-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4891-71-8 | |

| Record name | (6α,11β,16α)-9-Chloro-6-fluoro-11-hydroxy-16-methyl-21-[(1-oxohexyl)oxy]pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4891-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clocortolone caproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004891718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clocortolone caproate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-Chloro-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOCORTOLONE CAPROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/871M9PSU7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。